molecular formula C5H14Cl2N2O2 B8185999 (R)-2,4-Diamino-butyric acid methyl ester dihydrochloride

(R)-2,4-Diamino-butyric acid methyl ester dihydrochloride

Cat. No.: B8185999
M. Wt: 205.08 g/mol
InChI Key: BGFZBYKHHGUPSG-RZFWHQLPSA-N
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Description

®-2,4-Diamino-butyric acid methyl ester dihydrochloride is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by the presence of two amino groups and a methyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4-Diamino-butyric acid methyl ester dihydrochloride typically involves the esterification of ®-2,4-Diamino-butyric acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of ®-2,4-Diamino-butyric acid methyl ester dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-2,4-Diamino-butyric acid methyl ester dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

®-2,4-Diamino-butyric acid methyl ester dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2,4-Diamino-butyric acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active ®-2,4-Diamino-butyric acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,4-Diamino-butyric acid methyl ester dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2,4-Diamino-butyric acid: The parent compound without the ester group.

    2,4-Diamino-butyric acid ethyl ester dihydrochloride: A similar compound with an ethyl ester group instead of a methyl ester group.

Uniqueness

®-2,4-Diamino-butyric acid methyl ester dihydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer. The presence of the methyl ester group also provides distinct reactivity and solubility properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

methyl (2R)-2,4-diaminobutanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(7)2-3-6;;/h4H,2-3,6-7H2,1H3;2*1H/t4-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFZBYKHHGUPSG-RZFWHQLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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